3,4-Dibromoquinoline
Overview
Description
3,4-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N and a molecular weight of 286.95 . It is a solid substance that is stored in an inert atmosphere at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 3,4-Dibromoquinoline is 1S/C9H5Br2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
3,4-Dibromoquinoline is a solid substance . It is stored in an inert atmosphere at temperatures between 2-8°C .
Scientific Research Applications
Reactivity and Transformations in Organic Chemistry : Hertog and Buurman (2010) explored the reactivity of 3,4-Dibromoquinoline with potassium amide in different media, observing reactions like bromine migration and cine-substitutions, contributing to the understanding of its chemical behavior in organic synthesis (Hertog & Buurman, 2010).
Anti-Cancer Agents : Chloroquine and hydroxychloroquine, derived from 4-aminoquinoline, a related compound, show promise as anti-cancer agents, suggesting that similar compounds like 3,4-Dibromoquinoline might have potential applications in cancer treatment (Verbaanderd et al., 2017).
Synthesis of Lattice Inclusion Hosts : Marjo et al. (2001) synthesized a tetrabromo diquinoline derivative, highlighting its application in forming lattice inclusion hosts, a concept relevant in material science and molecular chemistry (Marjo et al., 2001).
Suzuki Couplings in Organic Synthesis : Piala et al. (2011) investigated the regioselectivity of Suzuki couplings of dibromoquinolines, including 3,4-Dibromoquinoline, enhancing the understanding of its use in complex organic synthesis (Piala et al., 2011).
Tautomerism in Chemical Analysis : Mphahlele and Maluleka (2020) studied the structure of tautomeric 3-aryl-6,8-dibromoquinolin-4(1H)-ones, providing insights into the behavior of similar compounds like 3,4-Dibromoquinoline in various states (Mphahlele & Maluleka, 2020).
NMR Spectral Studies : Osborne et al. (1993) conducted a thorough study on the NMR spectra of dihalogenoquinolines, which would include 3,4-Dibromoquinoline, contributing to the knowledge of its spectroscopic properties (Osborne et al., 1993).
Pharmacological Evaluation of Derivatives : Colotta et al. (2007) examined derivatives of 2-arylpyrazolo[3,4-c]quinolines for their potential as human adenosine receptor antagonists, suggesting that 3,4-Dibromoquinoline derivatives could have similar applications in drug development (Colotta et al., 2007).
Synthesis of Quinazolin-4(1H)-ones : Narasimhamurthy et al. (2014) described the synthesis of dihydroquinazolin-4(1H)-ones using dibromomethylarenes, indicating a potential method for synthesizing derivatives of 3,4-Dibromoquinoline (Narasimhamurthy et al., 2014).
Antitumor Agents Synthesis : Chou et al. (2010) explored 2-phenylquinolin-4-ones as antitumor agents, highlighting the therapeutic potential of quinoline derivatives like 3,4-Dibromoquinoline (Chou et al., 2010).
Biological and Pharmacological Significance : Harmata and Hong (2007) focused on enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones, which have significant biological and pharmacological implications, suggesting potential medical applications for 3,4-Dibromoquinoline (Harmata & Hong, 2007).
Safety And Hazards
properties
IUPAC Name |
3,4-dibromoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLPNGRKHYDSQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00355789 | |
Record name | 3,4-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dibromoquinoline | |
CAS RN |
41320-96-1 | |
Record name | 3,4-Dibromoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00355789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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